molecular formula C10H17NO5 B2543792 8-Oxa-2-azaspiro[4.5]decane oxalate CAS No. 1408075-68-2; 310-93-0

8-Oxa-2-azaspiro[4.5]decane oxalate

Cat. No.: B2543792
CAS No.: 1408075-68-2; 310-93-0
M. Wt: 231.248
InChI Key: BEEYWXWKBOFYSE-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Organic Chemistry

Spirocyclic compounds, which feature at least two molecular rings connected by a single common atom, hold a unique position in organic chemistry due to their rigid, three-dimensional structures. mdpi.comwikipedia.org This structural rigidity is a key factor in their utility, as it limits the conformational mobility of the molecule. nih.gov By fixing the spatial arrangement of important functional groups, spiro systems allow for precise tuning of a compound's properties and its interactions with biological targets. nih.gov

The unique architecture of spiro compounds often leads to distinct physical, chemical, and biological properties, making them valuable targets for synthetic chemists. nih.govwalshmedicalmedia.com Their structural complexity has made them indispensable in modern organic synthesis, particularly in accessing the intricate ring systems frequently found in natural products. researchgate.netcallutheran.edu This has led to the development of new synthetic methodologies, including cascade processes and asymmetric variants of cyclization reactions, to construct these challenging motifs with high selectivity. researchgate.netcallutheran.edu Consequently, spirocyclic frameworks are recognized as privileged structures in drug discovery and are increasingly utilized in materials science for creating materials with specific electronic or optical properties. walshmedicalmedia.commdpi.com

Heterocyclic Spiro Compounds: Unique Structural Motifs and Their Research Relevance

When a spirocyclic compound incorporates one or more atoms other than carbon within its ring system, it is classified as a heterocyclic spiro compound. wikipedia.org These molecules are of significant interest because they combine the three-dimensional rigidity of the spiro-junction with the diverse reactivity and biological relevance of heterocycles. nih.govwalshmedicalmedia.com Heterocyclic moieties are present in a vast majority of all biologically active compounds, serving as the structural backbone for countless pharmaceuticals and natural products. walshmedicalmedia.comnih.gov

The incorporation of heteroatoms like nitrogen, oxygen, or sulfur into a spirocyclic framework can profoundly influence a molecule's pharmacological and pharmacokinetic properties. nih.gov Nitrogen-containing spiro-heterocycles, for instance, are prevalent in many natural products, including some alkaloids. nih.gov The unique spatial arrangement and the presence of heteroatoms make these compounds attractive templates for drug design and development. nih.gov Researchers have developed various synthetic strategies, such as 1,3-dipolar cycloaddition reactions, to create these complex structures with high precision, yielding compounds with potential applications as antibacterial, antifungal, and antiproliferative agents. mdpi.comnih.govemanresearch.org

Overview of 8-Oxa-2-azaspiro[4.5]decane Oxalate (B1200264): A Core Structure for Advanced Chemical Investigation

8-Oxa-2-azaspiro[4.5]decane oxalate is a chemical compound that combines the 8-oxa-2-azaspiro[4.5]decane spirocyclic amine with oxalic acid. evitachem.com The core spiro structure features a five-membered pyrrolidine (B122466) ring and a six-membered tetrahydropyran (B127337) ring sharing a single carbon atom. nih.govbldpharm.com This specific arrangement, containing both a nitrogen and an oxygen atom, makes it a versatile intermediate in organic synthesis. evitachem.comchembk.com

The synthesis of the 8-oxa-2-azaspiro[4.5]decane core has been developed from commercially available reagents, specifically tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. researchgate.net This method provides a convenient route to a compound that is considered promising for the creation of important biologically active molecules. researchgate.net The oxalate salt form provides specific physicochemical properties, making it suitable for various research applications. evitachem.com

Below are data tables detailing the properties of the core compound and its oxalate salt.

Table 1: Properties of 8-Oxa-2-azaspiro[4.5]decane

Property Value Source
Molecular Formula C₈H₁₅NO nih.govchembk.comscbt.com
Molar Mass 141.21 g/mol nih.govchembk.comscbt.com
IUPAC Name 8-oxa-2-azaspiro[4.5]decane nih.gov
Boiling Point 229.3±33.0 °C (Predicted) chembk.com
Density 1.02±0.1 g/cm³ (Predicted) chembk.com
pKa 10.93±0.20 (Predicted) chembk.com

Table 2: Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₇NO₅ achemblock.com
Formula Weight 231.25 g/mol achemblock.com
IUPAC Name 8-oxa-2-azaspiro[4.5]decane;oxalic acid evitachem.comachemblock.com
CAS Number 1408075-68-2 evitachem.comachemblock.com
Purity 97% achemblock.com

Table 3: Compound Names Mentioned

Compound Name
1-bromo-2-fluoroethane
5-fluorouracil
8-Oxa-2-azaspiro[4.5]decane
This compound
Carbon
Cipargamin (NITD609)
isatin
MI-219
MI-888
Nitrogen
Oxalic acid
Oxygen
sarcosine
SOID-8
spironolactone
Sulfur

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.C2H2O4/c1-4-9-7-8(1)2-5-10-6-3-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEYWXWKBOFYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 8 Oxa 2 Azaspiro 4.5 Decane Oxalate

Strategic Precursors and Building Blocks in Spiro[4.5]decane Core Construction

The construction of the 8-Oxa-2-azaspiro[4.5]decane scaffold relies on the selection of appropriate starting materials that can be efficiently assembled into the target spirocyclic framework. The choice of precursors is guided by principles of retrosynthetic analysis, which involves mentally deconstructing the target molecule to identify simpler, commercially available, or easily synthesizable building blocks.

The synthesis of oxa-azaspiro[4.5]decane derivatives can be approached through the use of bicyclic precursors. These precursors already contain a portion of the final spirocyclic structure, simplifying the subsequent synthetic steps. For instance, the synthesis of related azaspirocycles has utilized bicyclic intermediates to create complex, spatially diverse structures. nih.gov While direct examples for 8-Oxa-2-azaspiro[4.5]decane are not extensively detailed, the general strategy involves the formation of a bicyclic system that can be subsequently rearranged or further functionalized to yield the desired spirocyclic core.

A convenient and practical synthesis of 8-Oxa-2-azaspiro[4.5]decane has been developed utilizing readily available commercial reagents. researchgate.net This method highlights the strategic use of tetrahydropyran-4-carbonitrile and a halogenated ethane (B1197151) derivative as key building blocks. researchgate.net

The synthesis involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. researchgate.net This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction sequence. The nitrile group of tetrahydropyran-4-carbonitrile serves as a precursor to the amine functionality in the final spirocycle, while the halogenated ethane provides the two-carbon unit required to complete the pyrrolidine (B122466) ring.

Table 1: Key Reagents for the Synthesis of 8-Oxa-2-azaspiro[4.5]decane. researchgate.net

ReagentRole
Tetrahydropyran-4-carbonitrileProvides the tetrahydropyran (B127337) ring and a precursor to the amine.
1-Bromo-2-fluoroethaneProvides the two-carbon linker for the pyrrolidine ring.

Halogenated ethanes, in a broader context, are versatile reagents in organic synthesis. google.comyoutube.com Their reactivity is dictated by the nature of the halogen atoms and the substitution pattern on the ethane backbone. google.com In the context of spirocycle synthesis, they can act as electrophilic building blocks for the formation of carbon-carbon and carbon-heteroatom bonds.

The formation of the azaspirocyclic core often involves the reaction between an amine and a carbonyl compound to form an imine, which can then undergo cyclization. youtube.compressbooks.pub Primary amines react with aldehydes or ketones to yield imines, characterized by a carbon-nitrogen double bond. youtube.compressbooks.publibretexts.org This reaction is a cornerstone in the synthesis of nitrogen-containing heterocycles.

In the context of 8-Oxa-2-azaspiro[4.5]decane synthesis, a retrosynthetic approach might involve disconnecting the pyrrolidine ring to reveal a precursor containing a primary amine and a carbonyl group, or two precursors, one with an amine and the other with a carbonyl that can be joined. For example, a precursor molecule containing a tetrahydropyran ring with an aminoethyl side chain could be cyclized onto a carbonyl group to form the spiro-pyrrolidine ring. Alternatively, a tetrahydropyran-based ketone could react with a suitable amine-containing building block. mdpi.com

The reaction between secondary amines and carbonyl compounds leads to the formation of enamines, which are also valuable intermediates in organic synthesis. libretexts.orgyoutube.com

Table 2: General Reaction of Amines with Carbonyl Compounds. youtube.compressbooks.publibretexts.orgyoutube.com

Amine TypeCarbonyl CompoundProduct
Primary Amine (R-NH2)Aldehyde/KetoneImine (C=N-R)
Secondary Amine (R2NH)Aldehyde/KetoneEnamine (C=C-NR2)

Key Synthetic Transformations for the Spirocyclic Scaffold

The assembly of the 8-Oxa-2-azaspiro[4.5]decane framework is accomplished through key synthetic transformations that form the characteristic spirocyclic junction. Cyclization reactions and multi-component reactions are powerful strategies to achieve this.

Cyclization reactions are fundamental to the synthesis of cyclic and spirocyclic compounds. Both intramolecular and intermolecular strategies can be employed to construct the 8-Oxa-2-azaspiro[4.5]decane core.

Intramolecular Cyclization: This approach involves the formation of a ring from a single molecule containing all the necessary functional groups. For instance, a linear precursor containing both the tetrahydropyran moiety and the elements of the pyrrolidine ring can be induced to cyclize. Oxidative cyclization of olefinic precursors has been shown to be an effective method for synthesizing azaspiro[4.5]decane systems. documentsdelivered.com Another example is the intramolecular Schmidt reaction of ketones and alkyl azides to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com

Intermolecular Cyclization: In this strategy, two or more separate molecules react to form the cyclic product. A [3+2] cycloaddition reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines has been developed to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com Tandem cyclization reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. For example, a gold/palladium relay catalytic tandem cyclization has been used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates atoms from all the starting materials. nih.govorganic-chemistry.org MCRs are advantageous due to their atom economy, step economy, and the ability to rapidly generate molecular diversity. nih.govresearchgate.net

The Prins-type cyclization is a notable MCR that can be used to synthesize spirocyclic tetrahydropyrans. nih.govscispace.comnorthwestern.edu This reaction typically involves the coupling of a homoallylic alcohol with a ketone in the presence of an acid. nih.govscispace.comnorthwestern.edu The resulting spirocyclic tetrahydropyranyl derivatives can then be further functionalized to introduce the desired amine group, leading to the formation of the 8-Oxa-2-azaspiro[4.5]decane scaffold. The use of MCRs provides a powerful and convergent approach to the synthesis of complex azaspirocyclic frameworks. nih.gov

Nucleophilic Substitution and Cycloaddition Approaches to Spirocycles

The construction of the spirocyclic core of 8-Oxa-2-azaspiro[4.5]decane and its analogs can be achieved through a combination of nucleophilic substitution and cycloaddition reactions. These methods are fundamental in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution: This class of reactions involves an electron-rich nucleophile attacking an electron-deficient electrophile, displacing a leaving group. organic-chemistry.orgnumberanalytics.com In the context of spirocycle synthesis, intramolecular nucleophilic substitution is a powerful strategy. For instance, a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, a process indicative of nucleophilic substitution pathways. researchgate.net Similarly, the synthesis of radiolabeled derivatives, such as [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane, is accomplished via nucleophilic ¹⁸F-substitution of a tosylate precursor. researchgate.netnih.gov Industrial syntheses of spirocyclic drugs have also employed methods like the Strecker reaction followed by condensation to form the spiro core. nih.gov

Cycloaddition Reactions: These are reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. acs.org They are particularly effective for creating the spirocyclic quaternary carbon center in a controlled manner. nih.gov

Key cycloaddition strategies include:

[3+2] Cycloadditions: This approach is widely used to form five-membered rings. For example, the reaction of 4-arylideneisoxazol-5-ones with isocyanoacetate esters, catalyzed by a bifunctional squaramide and silver oxide, yields diazaspirocycles. thieme-connect.com Another example involves the reaction of azomethine ylides with 3-phenacylideneoxindoline-2-ones to produce polysubstituted spiro[indoline-3,3′-pyrrolidines]. rsc.org

[4+2] Cycloadditions (Diels-Alder): This reaction forms a six-membered ring and can be used to construct spirooxindoles from intermediates like γ-methylidene-δ-valerolactones and isatins, often catalyzed by palladium complexes. nih.gov

[4+3] Cycloadditions: A more refined strategy for creating seven-membered rings, this has been developed for the asymmetric cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols, using chiral phosphoric acid catalysis to yield spiro isoindolinone-oxepine-fused indoles. rsc.orgrsc.org

These cycloaddition reactions offer a high degree of regio- and stereoselectivity, making them invaluable for synthesizing complex and diverse heterocyclic spirocycles. nih.govacs.org

Catalytic Strategies in the Synthesis of 8-Oxa-2-azaspiro[4.5]decane Analogs

Catalysis is pivotal in modern organic synthesis, enabling efficient, selective, and environmentally benign reaction pathways. For the synthesis of 8-Oxa-2-azaspiro[4.5]decane analogs, transition metal catalysis, organocatalysis, and biocatalysis each offer distinct advantages.

Transition Metal-Catalyzed Methodologies for Spiro Compound Formation

Transition metals are indispensable catalysts for forming the intricate structures of spiro compounds. nih.gov Their ability to coordinate with organic molecules facilitates a wide range of transformations, including cross-coupling, cyclization, and cycloaddition reactions. mdpi.com

Palladium (Pd) is one of the most versatile metals used in this context. nih.gov

Heck Reaction: Intramolecular Heck reactions, using catalysts like Pd(OAc)₂, can create spirooxindoles from precursors such as N-methylated o-iodoanilines. nih.gov A sequence of decarboxylative asymmetric allylic alkylation followed by a Heck reaction is another powerful palladium-catalyzed route to optically active spirocycles. nih.gov

Cycloaddition: Palladium catalysts, in conjunction with chiral ligands like WingPhos, can mediate the enantioselective cycloaddition of 1,3-enynes and cyclic C-H bonds to directly form spirocyclic compounds. nih.gov Synergistic catalysis, combining a chiral secondary amine with a palladium(0) catalyst, has been used in cascade reactions to produce chiral spiroisoxazolone derivatives. acs.org

Other transition metals also play a significant role:

Silver (Ag): Silver(I) oxide has been used to catalyze the cycloaddition of imines to form spirooxindoles. nih.gov

Nickel (Ni): Nickel-catalyzed cyclizations of precursors like (ortho-cyanophenyl)-functionalized lactones are effective for preparing spirocyclic lactones. nih.gov

Iridium (Ir): Iridium catalysts have been employed in asymmetric formal [3+2] cycloadditions between carboxylic acids and vinylcyclopropanes to produce enantioenriched tetrahydrofurans, a core component of the 8-oxa-azaspiro system. acs.org

Examples of Transition Metal-Catalyzed Spirocycle Synthesis
Catalyst/MetalReaction TypeSubstratesProduct TypeReference
Palladium (Pd)Decarboxylative [4+2] Cycloadditionγ-methylidene-δ-valerolactones and isatinsSpirooxindoles nih.gov
Palladium (Pd)Enantioselective Cycloaddition1,3-enynes and cyclic C-H bondsSpirocyclic compounds nih.gov
Silver (Ag)CycloadditionImine intermediatesSpirooxindoles nih.gov
Nickel (Ni)Cyclization(ortho-cyanophenyl)-functionalized lactonesSpirocyclic lactones nih.gov
Iridium (Ir)Asymmetric [3+2] CycloadditionCarboxylic acids and vinylcyclopropanesEnantioenriched tetrahydrofurans acs.org

Organocatalysis in Enantioselective Spirocyclic Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the enantioselective synthesis of spirocycles. This approach avoids potentially toxic and expensive heavy metals and often provides high levels of stereocontrol. oaepublish.com A combination of organocatalysis and transition metal catalysis is also a prominent strategy. nih.govresearchgate.net

Common organocatalytic strategies include:

Chiral Phosphoric Acids (CPA): These Brønsted acids have been instrumental in catalyzing asymmetric (4+3) cyclizations to produce spiro isoindolinone-oxepine-fused indoles with high enantioselectivity. rsc.orgrsc.org

Chiral Amines: Secondary amines are frequently used in synergistic catalysis with transition metals. For example, a chiral secondary amine and a palladium(0) catalyst can work in concert to facilitate cascade reactions, yielding chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. acs.org

Bifunctional Catalysts: Catalysts like squaramide derivatives can be combined with metals (e.g., silver oxide) to catalyze [3+2] cycloaddition reactions for the synthesis of functionalized diazaspirocycles. thieme-connect.com

These organocatalytic methods are often employed in cascade reactions, where multiple bonds are formed in a single operation, leading to the rapid construction of complex spirocyclic frameworks such as spiro[oxindole-lactone] scaffolds. oaepublish.com

Biocatalytic Approaches for Chiral Spiro-Amine Precursors

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. nih.govnih.gov For the synthesis of chiral spiro-amines, biocatalysis is particularly valuable for creating the enantiomerically pure amine precursors that are later incorporated into the spirocyclic structure. researchgate.netwiley.com Chiral amines are crucial building blocks in approximately 40% of pharmaceuticals. researchgate.net

Several classes of enzymes are effective for producing chiral amines:

Transaminases (TAs): These enzymes transfer an amino group from a donor molecule to a ketone substrate, producing a chiral amine. ω-Transaminases are particularly valuable and have been used in the industrial synthesis of drug intermediates like sitagliptin. wiley.com They can be used in one-pot systems with other enzymes for cofactor recycling, enhancing efficiency. wiley.com

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones to produce chiral amines. researchgate.net

Monoamine Oxidases (MAOs): MAOs can be used in the deracemization of amines, a process that converts a racemic mixture into a single enantiomer. researchgate.net

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to chiral amines. researchgate.net

Lipases: While often used for hydrolysis, lipases can be employed in the kinetic resolution of racemic amines, selectively acylating one enantiomer and allowing for the separation of the two. researchgate.net

These biocatalytic methods provide a sustainable and highly selective alternative to traditional chemical synthesis for obtaining the chiral amine precursors necessary for building complex molecules like 8-Oxa-2-azaspiro[4.5]decane. researchgate.netresearchgate.net

Optimization of Reaction Conditions for Enhanced Synthesis Efficiency

The efficiency, yield, and selectivity of a synthetic route are critically dependent on reaction conditions. For the synthesis of spirocycles, careful optimization of parameters like temperature and solvent is essential for success.

Temperature and Solvent Effects on Reaction Rate and Selectivity

The choice of solvent and the reaction temperature can dramatically influence the outcome of a reaction, often determining which of several possible products is formed (selectivity) and how quickly it is produced (rate).

Temperature Effects:

In multicomponent domino reactions for synthesizing spiro compounds, temperature plays a crucial role. Reactions performed at lower temperatures (0 °C or room temperature) may require significantly longer reaction times and result in lower yields compared to the same reaction conducted under reflux or with microwave irradiation at higher temperatures (e.g., 80 °C). nih.gov

For certain intramolecular Michael additions to form dispirocyclic compounds, a lower temperature of -20 °C was found to be optimal, exclusively affording the desired products in excellent yields. mdpi.com

Solvent Effects:

The polarity and coordinating ability of the solvent can direct the pathway of a reaction. In a diastereodivergent cyclization to form spiro-oxindole derivatives, the choice of solvent was the key to controlling stereoselectivity, with different solvents leading to different diastereomers. NMR studies indicated that this control arises from different interactions between the substrate and the organocatalyst in various solvents. researchgate.net

For some organocatalytic reactions, a specific solvent system is required for high efficiency. The asymmetric (4+3) cyclization to form spiro isoindolinone-oxepine-fused indoles was facilitated by the use of 1,1-dichloro-1-fluoroethane (B156305) as the solvent, along with an additive. rsc.orgrsc.org

In the synthesis of dispirocyclic compounds, a mixed solvent system (CH₂Cl₂ and CH₃OH) was identified as optimal after screening various options, as it balanced substrate solubility and reaction efficiency. mdpi.com

Impact of Temperature and Solvent on Spirocycle Synthesis
Reaction TypeCondition VariedObservationReference
Multicomponent Domino ReactionTemperatureHigher temperature (reflux/microwave) led to shorter reaction times and higher yields compared to 0°C or room temperature. nih.gov
Intramolecular Michael AdditionTemperatureOptimal yield and selectivity were achieved at -20 °C. mdpi.com
Diastereodivergent CyclizationSolventDifferent solvents produced different diastereomers of the spiro-oxindole product. researchgate.net
Asymmetric (4+3) CyclizationSolventThe use of 1,1-dichloro-1-fluoroethane was crucial for high yield and enantioselectivity. rsc.orgrsc.org
Intramolecular Michael AdditionSolventA mixed solvent system of CH₂Cl₂/CH₃OH provided the best results by optimizing solubility and reactivity. mdpi.com

Influence of Acidic and Basic Catalysts on Ring Closure Efficiency

The formation of the spirocyclic core of 8-Oxa-2-azaspiro[4.5]decane typically involves an intramolecular cyclization step. The efficiency of this ring closure is critically dependent on the reaction conditions, particularly the choice of catalyst. Both acidic and basic catalysts can be employed to promote this transformation, each influencing the reaction rate and yield through different mechanisms.

The key transformation in the synthesis of the 8-Oxa-2-azaspiro[4.5]decane core is the intramolecular cyclization of a suitable precursor. This precursor is generally a piperidine (B6355638) derivative bearing a side chain with a reactive electrophilic center and a nucleophilic group poised for ring closure. The choice between acidic and basic catalysis for this crucial step depends on the nature of the leaving group and the nucleophile.

Acid Catalysis:

In an acidic medium, the reaction is typically initiated by the protonation of a hydroxyl group on the side chain, converting it into a better leaving group (water). The nitrogen atom of the piperidine ring then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule to form the spirocyclic product. This process is a type of intramolecular nucleophilic substitution. The efficiency of acid-catalyzed cyclization is influenced by the stability of the carbocation intermediate, if one is formed, and the nucleophilicity of the amine. Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often used. nih.gov

Base Catalysis:

Under basic conditions, the cyclization proceeds via a different mechanism. A strong base is used to deprotonate the nitrogen atom of the piperidine, increasing its nucleophilicity. This enhanced nucleophile then attacks an electrophilic carbon on the side chain, which typically bears a good leaving group such as a halide (e.g., bromide or chloride). This is also an intramolecular nucleophilic substitution reaction (SN2 type). The efficiency of base-catalyzed cyclization is dependent on the strength of the base, the quality of the leaving group, and steric hindrance around the reaction centers. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). nih.gov

The following table summarizes the general influence of acidic and basic catalysts on the ring closure efficiency for the synthesis of spirocyclic amines.

Catalyst TypeGeneral MechanismFactors Favoring High EfficiencyPotential Side Reactions
Acidic Protonation of a leaving group (e.g., -OH) to facilitate its departure, followed by nucleophilic attack by the amine. nih.govStable carbocation intermediate (if applicable), high nucleophilicity of the amine, and use of a strong, non-nucleophilic acid.Elimination reactions, rearrangement of carbocation intermediates, and over-alkylation of the amine.
Basic Deprotonation of the amine to increase its nucleophilicity for attack on an electrophilic center with a good leaving group. nih.govStrong, non-hindered base, good leaving group (e.g., I, Br, OTs), and aprotic polar solvent.Elimination reactions (E2), and potential for intermolecular reactions at high concentrations.

Modern Synthetic Techniques: Continuous Flow Methods in Spiro Compound Preparation

The synthesis of complex molecules like 8-Oxa-2-azaspiro[4.5]decane oxalate (B1200264) is increasingly benefiting from the adoption of modern synthetic techniques. Among these, continuous flow chemistry has emerged as a powerful tool for the preparation of spiro compounds, offering significant advantages over traditional batch processing. vapourtec.comresearchgate.net

Continuous flow synthesis involves the continuous pumping of reagents through a network of tubes and reactors, where the reaction takes place. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous intermediates. vapourtec.comresearchgate.net

A notable application of flow chemistry in the synthesis of a related compound, a 1-oxa-8-azaspiro[4.5]decan-3-amine derivative, highlights the potential of this technology. vapourtec.comresearchgate.net In this synthesis, a continuous three-step flow process was developed for the formation and reduction of an azide (B81097) intermediate, a key precursor to the spirocyclic amine. vapourtec.comresearchgate.net The use of flow chemistry enabled the safe handling of the potentially explosive azide intermediate and allowed for a scalable and efficient process. vapourtec.comresearchgate.net

The advantages of using continuous flow methods for the preparation of spiro compounds like 8-Oxa-2-azaspiro[4.5]decane can be summarized in the following table:

Feature of Continuous FlowAdvantage in Spiro Compound Synthesis
Enhanced Safety Enables the safe handling of hazardous reagents and intermediates, such as azides, by minimizing the amount of reactive material at any given time. vapourtec.comresearchgate.net
Precise Control Allows for tight control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields and purities.
Scalability Facilitates straightforward scaling of the reaction by running the system for longer periods, without the need for re-optimization of reaction conditions. vapourtec.comresearchgate.net
Integration of Steps Allows for the "telescoping" of multiple reaction steps into a single continuous process, reducing manual handling and purification steps.
Improved Efficiency Can lead to shorter reaction times and increased throughput compared to batch processes.

The synthesis of 8-Oxa-2-azaspiro[4.5]decane can be envisioned using a flow chemistry approach starting from commercially available tetrahydropyran-4-carbonitrile. researchgate.net The initial steps could involve the reduction of the nitrile and subsequent functionalization to introduce the necessary side chain for cyclization. The critical ring-closing step could then be performed in a flow reactor under optimized catalytic conditions (either acidic or basic), followed by in-line purification to yield the desired spirocycle. The final formation of the oxalate salt would typically be a downstream batch process.

Reaction Mechanisms and Reactivity Profiles of 8 Oxa 2 Azaspiro 4.5 Decane Oxalate and Spirocyclic Analogs

General Reactivity of Heteroatoms in Spiro Structures

The presence of heteroatoms, such as nitrogen and oxygen, within the spirocyclic framework significantly influences the compound's reactivity and selectivity.

Influence of Nitrogen and Oxygen Heteroatoms on Compound Reactivity and Selectivity

The nitrogen and oxygen atoms in 8-Oxa-2-azaspiro[4.5]decane introduce sites of varying nucleophilicity and basicity, directing the course of chemical reactions. The lone pair of electrons on the nitrogen atom of the azaspirodecane ring can act as a nucleophile or a base. For instance, in the presence of an acid, the nitrogen can be protonated, forming a cationic species that can influence subsequent reactions. The reactivity of the nitrogen can be modulated by the groups attached to it. For example, N-halogenation of spirocyclic aminals can lead to rearrangement reactions. acs.org In one study, treatment of spirocyclic cyclobutane (B1203170) aminals with N-halosuccinimides resulted in a cyclobutane ring expansion through a 1,2-C-to-N migration. acs.org The more nucleophilic aliphatic amine was found to be selectively chlorinated over the less nucleophilic aniline (B41778) nitrogen, initiating the rearrangement. acs.org

The oxygen atom in the oxaspirodecane ring, being part of an ether linkage, is generally less reactive than the nitrogen. However, it can still participate in reactions, particularly those involving Lewis acids, which can coordinate to the oxygen and facilitate ring-opening or rearrangement reactions. The interplay between the nitrogen and oxygen heteroatoms can lead to complex and selective transformations, making these spirocycles valuable building blocks in organic synthesis.

The Role of the Oxalate (B1200264) Moiety in Chemical Transformations

The oxalate moiety (C₂O₄²⁻) in 8-Oxa-2-azaspiro[4.5]decane oxalate plays a crucial role in the compound's chemical behavior. Oxalate is the dianion of oxalic acid and is known to act as a bidentate ligand, forming stable complexes with metal ions. fiveable.mevedantu.com This chelating ability can be harnessed in various chemical transformations. fiveable.me

In the context of this compound, the oxalate anion serves as a counterion to the protonated spirocyclic amine. This ionic interaction influences the compound's solubility and crystalline structure. Beyond its role as a counterion, the oxalate moiety can participate in reactions. For example, oxalates can be oxidized by strong oxidizing agents like potassium permanganate (B83412). vedantu.com Furthermore, oxalate and its derivatives have been utilized as activating groups for alcohols in photoredox catalysis, enabling the formation of carbon radicals. nih.gov While N-phthalimidoyl oxalates of tertiary alcohols have been used for reductive coupling, their instability can be a drawback. nih.gov Cesium oxalates, on the other hand, have been investigated for their scope in coupling reactions. nih.gov

Rearrangement Reactions in Spirocyclic Systems

Spirocyclic systems are prone to various rearrangement reactions, often driven by the release of ring strain or the formation of more stable intermediates. These rearrangements can lead to the expansion or contraction of the constituent rings, providing access to diverse and complex molecular architectures.

Ring Expansion Phenomena in Spiro[4.5]decane Precursors and Related Structures

Ring expansion reactions are a common feature in the chemistry of spirocyclic compounds, allowing for the synthesis of larger ring systems from smaller precursors. For instance, the pinacol (B44631) rearrangement of 1,2-diols can be used to expand a ring. libretexts.org A key step in this type of rearrangement is the formation of a carbocation, which then undergoes a 1,2-alkyl or aryl shift, leading to the expanded ring. libretexts.org

In the context of spiro[4.5]decane systems, various methods have been developed to achieve ring expansion. The House–Meinwald rearrangement of spiro-epoxides provides a route to α-arylated cycloalkanones through ring enlargement. acs.org This reaction can be catalyzed by Lewis acids such as bismuth triflate and aluminum trichloride, with the regioselectivity being governed by electronic factors of the spiro-epoxides. acs.org Another approach involves the oxidative rearrangement of spirocyclic cyclobutane N-halo aminals, which produces bicyclic amidines via a cyclobutane ring expansion. acs.org The reaction proceeds through a 1,2-C-to-N migration. acs.org Furthermore, the Demyanov ring expansion involves the diazotization of aminocycloalkanes, leading to the formation of carbocations that can rearrange to give expanded ring products. wikipedia.org

Rearrangement Type Starting Material Product Key Features
House–Meinwald RearrangementSpiro-epoxidesα-Arylated cycloalkanonesCatalyzed by Lewis acids, regioselectivity governed by electronics. acs.org
Oxidative RearrangementSpirocyclic cyclobutane N-halo aminalsBicyclic amidinesInvolves 1,2-C-to-N migration. acs.org
Pinacol Rearrangement1,2-diolsKetonesAcid-catalyzed, proceeds through a carbocation intermediate. libretexts.org
Demyanov Ring ExpansionAminocycloalkanesExpanded ring productsInvolves diazotization and carbocation rearrangement. wikipedia.org

Ring Contraction Reactions in Oxa-Spiro Epoxides and Cycloalkanes

Ring contraction reactions in spirocyclic systems, particularly those involving epoxides, are valuable transformations for synthesizing smaller, often more strained, ring structures. The Favorskii rearrangement is a well-known example, where α-halo ketones, in the presence of a base, rearrange to form carboxylic acid derivatives, often with a contraction of the ring. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org A photo-Favorskii reaction also exists, proceeding through a diradical intermediate. wikipedia.org

Acid-promoted rearrangements of oxa-propellanes can also lead to ring contraction, affording polyaromatic-fused spiro[4.5]carbocycles. acs.org DFT calculations suggest a pathway involving the generation of a cyclobutyl cation, which then contracts to a cyclopropylcarbinyl cation before undergoing dearomative ring closure. acs.org The electrophilic ring opening of spiro-cyclopropanecarboxylated sugars can also result in either ring contraction or expansion, depending on the substrate and protecting groups. nih.gov

Reaction Starting Material Product Key Mechanistic Feature
Favorskii Rearrangementα-Halo ketonesCarboxylic acid derivativesFormation of a cyclopropanone intermediate. wikipedia.orgorganic-chemistry.org
Acid-Promoted RearrangementOxa-propellanesPolyaromatic-fused spiro[4.5]carbocyclesGeneration and contraction of a cyclobutyl cation. acs.org
Electrophilic Ring OpeningSpiro-cyclopropanecarboxylated sugarsRing-contracted or expanded productsDependent on substrate and protecting groups. nih.gov

Mechanistic Studies of Wagner-Meerwein and Favorskii Rearrangements in Spirochemistry

The Wagner-Meerwein rearrangement is a classic carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.org This type of rearrangement is common in bicyclic systems, such as terpenes, and can be initiated by the formation of a carbocation through various means, including the dehydration of alcohols or the reaction of alkenes with acids. wikipedia.orgyoutube.com In spirocyclic systems, the Wagner-Meerwein rearrangement can lead to changes in the ring structure, including ring expansion or the formation of new spirocyclic frameworks. nih.gov For example, the reaction of 3-spiroannulated epoxyisoquinolines with bromine or Ac₂O/BF₃·OEt₂ can result in unusual products arising from a Wagner-Meerwein rearrangement. nih.gov Enantioselective Wagner-Meerwein rearrangements of β-substituted styrenes have also been achieved using a chiral aryl iodide catalyst. nih.gov

The Favorskii rearrangement, as previously mentioned, involves the base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives, often with ring contraction. wikipedia.orgresearchgate.net The mechanism is a subject of interest, with two primary pathways proposed: the cyclopropanone mechanism and the semibenzilic acid mechanism. researchgate.net The operative mechanism can depend on the structure of the α-halo ketone. wikipedia.org For cyclic α-halo ketones, the Favorskii rearrangement is a reliable method for achieving ring contraction. wikipedia.org

The study of these rearrangement reactions in spirocyclic systems is crucial for understanding the fundamental principles of organic reactivity and for developing new synthetic methodologies for the construction of complex molecular architectures.

Specific Reaction Pathways of 8-Oxa-2-azaspiro[4.5]decane Derivatives

The reactivity of 8-oxa-2-azaspiro[4.5]decane derivatives is largely dictated by the interplay between the two heterocyclic rings and the functional groups they bear. The nitrogen and oxygen heteroatoms introduce sites of nucleophilicity and basicity, while the carbon framework can undergo a variety of transformations.

Oxidation and Reduction Pathways of the Spirocyclic Core

The spirocyclic core of 8-oxa-2-azaspiro[4.5]decane derivatives is susceptible to both oxidation and reduction reactions, which can alter existing functional groups or introduce new ones. These transformations are crucial for modifying the compound's properties. For instance, derivatives such as 2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid can undergo controlled oxidation or reduction.

Oxidation reactions can target various positions on the spirocyclic framework. The use of common oxidizing agents like potassium permanganate can lead to the formation of ketones or further oxidized products like carboxylic acids, depending on the reaction conditions and the specific substrate. Conversely, reduction of functional groups on the spirocycle is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This can convert carbonyl groups to alcohols or amides to amines, thereby changing the electronic and steric profile of the molecule.

Table 1: Summary of Oxidation and Reduction Reactions on 8-Oxa-2-azaspiro[4.5]decane Derivatives
Reaction TypeTypical ReagentSubstrate Functional GroupProduct Functional GroupReference
OxidationPotassium Permanganate (KMnO₄)Secondary AlcoholKetone
OxidationPotassium Permanganate (KMnO₄)AldehydeCarboxylic Acid
ReductionLithium Aluminum Hydride (LiAlH₄)Ketone/AldehydeAlcohol
ReductionLithium Aluminum Hydride (LiAlH₄)Carboxylic Acid/EsterAlcohol

Nucleophilic Substitution Reactions Involving Heteroatoms

The heteroatoms within the 8-oxa-2-azaspiro[4.5]decane structure, particularly the nitrogen atom of the azaspiro ring, are key sites for nucleophilic reactions. Nucleophilic substitution is a fundamental pathway for introducing a wide array of functional groups onto the spirocyclic scaffold.

A significant application of this reactivity is in the synthesis of radiolabeled spiro compounds for medical imaging. For example, a derivative of 1-oxa-8-azaspiro[4.5]decane was successfully radiolabeled via nucleophilic ¹⁸F-substitution. nih.gov In this process, a tosylate precursor was used, where the tosyl group acts as an excellent leaving group, facilitating its replacement by the [¹⁸F]fluoride ion to yield the desired PET radioligand. nih.gov Similarly, the synthesis of other derivatives often involves nucleophilic substitution at the nitrogen atom or at a carbon atom bearing a suitable leaving group. nih.gov

Table 2: Examples of Nucleophilic Substitution in Spirocyclic Systems
Spirocyclic SystemReactionNucleophileLeaving GroupProduct ApplicationReference
1-Oxa-8-azaspiro[4.5]decane derivativeNucleophilic Fluorination[¹⁸F]FluorideTosylatePET Radioligand nih.gov
3-Substituted OxetanesGeneral Nucleophilic SubstitutionVarious NucleophilesHalide, TosylateDrug Discovery Building Blocks nih.gov
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane derivativeGeneral Nucleophilic SubstitutionVarious Nucleophiles-Modification of Activity

Intermolecular and Intramolecular Cycloadditions in Spiro Systems

Cycloaddition reactions are powerful tools for constructing complex ring systems, and they have been extensively used to synthesize spirocyclic structures. Both intermolecular and intramolecular variants provide access to a diverse range of spiro architectures.

A prominent method is the 1,3-dipolar cycloaddition. researchgate.netwhiterose.ac.uk For instance, the reaction between azomethine ylides (as the 1,3-dipole) and various dipolarophiles can generate spiro-pyrrolidine systems. Silver-catalyzed 1,3-dipolar cycloadditions between methyl 2-(oxetane-3-ylidene)acetate and imines derived from α-amino acid esters have been shown to produce oxetane-containing spirocycles with high regio- and stereoselectivity. whiterose.ac.uk Other cycloaddition strategies include the [2+2] Staudinger ketene-imine cycloaddition to form spiro-β-lactams and [4+2] Diels-Alder reactions to create more complex polycyclic spiro systems. researchgate.netresearchgate.net

Table 3: Cycloaddition Reactions for the Synthesis of Spiro Systems
Cycloaddition TypeReactantsSpirocyclic ProductKey FeaturesReference
[3+2] 1,3-DipolarAzomethine Ylides + AlkenesSpiro-pyrrolidinesHigh regio- and stereoselectivity whiterose.ac.ukresearchgate.net
[3+2] 1,3-DipolarNitrile Imines + Alkenes/AlkynesSpiro-pyrazolines/pyrazolesRegioselective addition mdpi.com
[2+2] Staudinger ReactionKetenes + IminesSpiro-β-lactamsForms four-membered ring researchgate.net
[4+2] Diels-AlderFuran-derived Azadiene + Vinyl BenzoxazinanoneDearomatic 2-Oxa-7-azaspiro[4.5]decaneAu/Pd relay catalysis researchgate.net

Photochemical Transformations Leading to Complex Spiro Architectures

Certain classes of spirocyclic compounds, particularly spiropyrans and spirooxazines, exhibit fascinating photochromic behavior. nih.gov This property involves a reversible transformation between two isomers with distinct absorption spectra upon exposure to light. The process is a cornerstone of developing molecular switches and photosensitive materials. nih.govnih.gov

The fundamental mechanism involves the photochemical cleavage of the C-O spiro bond under UV irradiation. nih.govacs.org This bond breaking converts the colorless, thermodynamically stable spiro (SP) form, which has two orthogonal rings, into a colored, planar, conjugated system known as the merocyanine (B1260669) (MC) form. nih.gov This open-ring isomer has a strong absorption band in the visible region. The reverse reaction, ring-closing from the MC to the SP form, can be triggered by visible light or can occur thermally. researchgate.net The efficiency and kinetics of this photochemical transformation are influenced by factors such as the substituents on the spiro core and the polarity of the solvent. nih.govacs.org

Table 4: Characteristics of Photochemical Transformations in Spiro Compounds
ProcessStimulusStructural ChangeSpectroscopic ChangeKey FeaturesReference
Ring-OpeningUV LightSpiro (SP) form → Merocyanine (MC) formColorless → ColoredCleavage of the C-O spiro bond nih.govacs.org
Ring-ClosingVisible Light or HeatMerocyanine (MC) form → Spiro (SP) formColored → ColorlessReformation of the C-O spiro bond nih.govresearchgate.net

Theoretical and Computational Investigations of 8 Oxa 2 Azaspiro 4.5 Decane Oxalate

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide detailed information about the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial determinants of a molecule's physical and chemical behavior.

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its balance of accuracy and computational cost. nih.gov For 8-Oxa-2-azaspiro[4.5]decane oxalate (B1200264), DFT calculations are employed to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic characteristics.

The process begins with optimizing the geometry to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Such calculations can reveal critical structural parameters. For instance, in strained ring systems, DFT can accurately predict bond lengths, bond angles, and dihedral angles that deviate from standard values. researchgate.net

Once the geometry is optimized, the electronic structure can be analyzed. A Molecular Electrostatic Potential (MEP) surface map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In the case of the 8-Oxa-2-azaspiro[4.5]decane cation interacting with the oxalate anion, the MEP would show positive potential around the ammonium (B1175870) proton and negative potential concentrated on the oxygen atoms of the oxalate. rsc.org This analysis helps in understanding the non-covalent interactions, such as hydrogen bonding, that stabilize the crystal structure of the salt.

Table 1: Illustrative DFT-Calculated Properties for 8-Oxa-2-azaspiro[4.5]decane This table presents typical parameters that would be obtained from a DFT analysis. The values are illustrative and based on general chemical principles.

PropertyDescriptionIllustrative Value
Total Energy The total electronic energy of the optimized molecule.-478.5 Hartrees
Dipole Moment A measure of the molecule's overall polarity.2.5 Debye
MEP Max (Positive) The region of highest positive electrostatic potential, indicating susceptibility to nucleophilic attack.+45 kcal/mol (near N-H)
MEP Min (Negative) The region of lowest electrostatic potential, indicating susceptibility to electrophilic attack.-35 kcal/mol (near ether O)

The conformational flexibility of the five- and six-membered rings in the spiro[4.5]decane framework is a key determinant of its properties. The tetrahydropyran (B127337) ring can adopt several conformations, such as chair, boat, and twist-boat. Ab initio and semiempirical computational methods are powerful tools for exploring the potential energy surface and determining the relative stabilities of these conformers. nih.govcdnsciencepub.com

Ab Initio Methods: These calculations are based on first principles, without using experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate energies for different conformers. Studies on related spiro[4.5]decanes have shown that the energy differences between chair and boat orientations can significantly impact the molecule's properties. nih.gov

Semiempirical Methods: Methods like PM3 are computationally less expensive and are particularly useful for analyzing large and complex systems. cdnsciencepub.com They use parameters derived from experimental data to simplify calculations. These methods are effective for initial conformational searches to identify low-energy structures before applying more rigorous ab initio or DFT calculations. cdnsciencepub.com

Table 2: Hypothetical Relative Energies of 8-Oxa-2-azaspiro[4.5]decane Conformers This table illustrates the kind of data generated in a conformational analysis study, based on findings for similar spirocycles. nih.gov

Conformation (Tetrahydropyran Ring)Relative Energy (kcal/mol)Population at 298 K (%)
Chair 0.0094.8
Twist-Boat 2.105.0
Boat 4.500.2

Mechanistic Studies Through Computational Chemistry

Computational chemistry is instrumental in elucidating reaction mechanisms, providing insights into the transformation from reactants to products that are often inaccessible through experimental means alone.

Understanding how 8-Oxa-2-azaspiro[4.5]decane oxalate is formed or how it participates in subsequent reactions requires mapping the entire reaction pathway. Computational methods can model the interaction between 8-Oxa-2-azaspiro[4.5]decane (a base) and oxalic acid. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Locating the transition state structure and calculating its energy (the activation energy) allows for the prediction of reaction rates. For the acid-base reaction forming the oxalate salt, the simulation would model the transfer of a proton from oxalic acid to the nitrogen atom of the azaspiro-ring, revealing the energetic feasibility of the process.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. pku.edu.cn The energies of the HOMO and LUMO, and the energy gap between them, are key descriptors of a molecule's reactivity. unesp.br

HOMO: The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity). For 8-Oxa-2-azaspiro[4.5]decane, the HOMO would likely be localized on the nitrogen atom of the pyrrolidine (B122466) ring, indicating this is the most probable site for protonation or reaction with an electrophile. rsc.org

LUMO: The energy of the LUMO relates to a molecule's ability to accept electrons (its electrophilicity). The LUMO of the protonated 8-Oxa-2-azaspiro[4.5]decane cation would be the primary acceptor site for a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.

By calculating these FMO properties for 8-Oxa-2-azaspiro[4.5]decane and its oxalate salt, chemists can predict its behavior in various chemical environments. rsc.orgunesp.br

Table 3: Illustrative FMO Properties and Global Reactivity Descriptors This table shows representative values for FMO analysis. Exact values would require specific quantum chemical calculations.

ParameterFormulaDescriptionIllustrative Value (eV)
E(HOMO) -Energy of the Highest Occupied Molecular Orbital-6.2
E(LUMO) -Energy of the Lowest Unoccupied Molecular Orbital1.5
Energy Gap (ΔE) E(LUMO) - E(HOMO)Indicator of chemical stability and reactivity7.7
Ionization Potential (I) -E(HOMO)Energy required to remove an electron6.2
Electron Affinity (A) -E(LUMO)Energy released when an electron is added-1.5
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution3.85
Electronegativity (χ) (I + A) / 2Power to attract electrons2.35

Computational Approaches to Molecular Design

The insights gained from theoretical calculations are pivotal in the rational design of new molecules with desired properties. mdpi.commdpi.com For 8-Oxa-2-azaspiro[4.5]decane, which serves as a building block, computational approaches can guide the synthesis of derivatives for specific applications, such as drug candidates. researchgate.netnih.gov

By understanding the structure-activity relationships (SAR) through computational modeling, chemists can predict how modifications to the spirocyclic scaffold will affect its biological activity. For example, if 8-Oxa-2-azaspiro[4.5]decane is a fragment of a potential drug, its optimized geometry can be used in molecular docking simulations to predict how it binds to a target protein. mdpi.com The electronic properties derived from DFT and FMO theory can help in designing derivatives with improved binding affinity, selectivity, or metabolic stability. This in silico process accelerates the drug discovery pipeline by prioritizing the synthesis of the most promising compounds. mdpi.comnih.gov Studies on similar 1-oxa-8-azaspiro[4.5]decane derivatives have successfully used such design principles to develop selective ligands for sigma-1 receptors, highlighting the power of this approach. researchgate.netnih.gov

Molecular Docking for Exploring Interactions with Chemical Entities in SAR Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as a derivative of 8-Oxa-2-azaspiro[4.5]decane, might interact with a biological target, typically a protein or enzyme, at the atomic level. These insights are fundamental to Structure-Activity Relationship (SAR) studies, which aim to correlate a molecule's three-dimensional structure with its biological activity.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the broader family of azaspiro[4.5]decane derivatives has been the subject of such investigations, providing a strong basis for theoretical exploration. For instance, derivatives of the closely related 1-thia-4-azaspiro[4.5]decane have been investigated as inhibitors of the influenza A virus. nih.gov In these studies, molecular docking was used to predict the binding mode of the spirocyclic compounds to the hemagglutinin (HA) protein, a crucial component of the virus's fusion machinery. nih.gov The docking simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, between the spiro-thiazolidinone scaffold and conserved residues in the stem domain of HA. nih.gov

Similarly, 8-azaspiro[4.5]decane-7,9-dione conjugates have been synthesized and evaluated for their anti-tubercular and anti-proliferative activities, with molecular docking studies performed to elucidate the mechanism of action. researchgate.netdntb.gov.ua These computational analyses help in visualizing how the spirocyclic core and its substituents fit into the active site of a target enzyme, thereby guiding the design of new analogs with improved affinity and efficacy.

For this compound, a hypothetical docking study would involve selecting a relevant biological target. Given that derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane have shown high affinity for sigma-1 (σ1) receptors, this receptor could be a plausible target for investigation. nih.gov A theoretical docking simulation would position the 8-Oxa-2-azaspiro[4.5]decane scaffold within the σ1 receptor's binding pocket to identify potential key interactions. The oxygen atom at the 8-position could act as a hydrogen bond acceptor, while the nitrogen at the 2-position, likely protonated, could form a crucial ionic interaction or hydrogen bond with an acidic residue in the receptor. The oxalate counter-ion would typically be excluded from such simulations, as the focus is on the binding of the active spirocyclic amine.

The insights gained from such a simulation would be invaluable for guiding SAR studies. For example, if docking suggests a vacant hydrophobic pocket near a specific position on the spirocyclic rings, medicinal chemists could synthesize derivatives with lipophilic substituents at that position to enhance binding affinity. Conversely, if a polar interaction is predicted to be beneficial, derivatives with hydrogen-bonding groups could be designed. The following table illustrates a hypothetical SAR based on such theoretical docking studies, showing how modifications to the core structure could influence binding affinity for a target like the σ1 receptor.

DerivativeModificationPredicted InteractionHypothetical Affinity (Ki in nM)
8-Oxa-2-azaspiro[4.5]decaneParent ScaffoldCore interactions with binding site50
2-Methyl-8-oxa-2-azaspiro[4.5]decaneN-methylationPotential steric hindrance or enhanced hydrophobic interaction75
2-Benzyl-8-oxa-2-azaspiro[4.5]decaneN-benzylationFills a hydrophobic pocket, potential for pi-stacking15
4-Hydroxy-8-oxa-2-azaspiro[4.5]decaneHydroxylation on the pyrrolidine ringForms a new hydrogen bond with a polar residue25

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govrsc.org By identifying the physicochemical properties, or "descriptors," that are most influential on activity, QSAR models can predict the potency of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

For the 8-Oxa-2-azaspiro[4.5]decane scaffold, a QSAR study would begin with a dataset of synthesized analogs with experimentally determined biological activities (e.g., binding affinities or inhibitory concentrations). For each analog, a wide range of molecular descriptors would be calculated, including:

Topological descriptors: Related to the 2D representation of the molecule, such as molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).

Electronic descriptors: Pertaining to the electron distribution, such as dipole moment and partial charges on atoms.

Hydrophobic descriptors: Most commonly the logarithm of the partition coefficient (logP), which measures a compound's lipophilicity.

Steric descriptors: Related to the three-dimensional shape of the molecule, such as molecular volume and surface area.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to generate a predictive model. frontiersin.org The goal is to create an equation that accurately relates a combination of these descriptors to the observed biological activity.

A hypothetical QSAR study on a series of 8-Oxa-2-azaspiro[4.5]decane derivatives targeting a G-Protein Coupled Receptor (GPCR) might yield an equation like the following:

pIC50 = 0.5 * logP - 0.02 * TPSA + 0.1 * (Molecular Volume) + c

This equation would suggest that increasing lipophilicity (logP) and molecular volume are beneficial for activity, while a larger topological polar surface area (TPSA) is detrimental. Such a model, once rigorously validated, could be used to screen a virtual library of yet-to-be-synthesized 8-Oxa-2-azaspiro[4.5]decane analogs. By calculating the descriptors for these virtual compounds and plugging them into the QSAR equation, researchers could predict their pIC50 values and prioritize the synthesis of those with the highest predicted potency.

The following table presents a hypothetical dataset that could be used to build such a QSAR model, with experimentally plausible values for descriptors and activity.

Compound IDSubstituent (R) on N-2logPTPSA (Ų)Molecular WeightpIC50
1-H0.821.3141.216.5
2-CH31.221.3155.246.8
3-CH2CH31.621.3169.277.1
4-CH2Ph3.121.3231.337.9
5-CH2CH2OH0.541.5185.266.2

By leveraging the predictive power of molecular docking and QSAR, the development of novel drugs based on the 8-Oxa-2-azaspiro[4.5]decane scaffold can be significantly streamlined, reducing the time and resources required to identify lead compounds with therapeutic potential.

Advanced Applications of 8 Oxa 2 Azaspiro 4.5 Decane Oxalate and Its Derivatives in Chemical Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The 8-Oxa-2-azaspiro[4.5]decane framework serves as a versatile starting point for the synthesis of a wide array of complex organic molecules. Its unique stereochemical properties and the presence of multiple functionalization points make it an attractive building block for creating diverse and structurally complex chemical entities.

Construction of Advanced Intermediates for Diverse Chemical Libraries

8-Oxa-2-azaspiro[4.5]decane and its derivatives are promising precursors for the generation of biologically active compounds and are increasingly utilized in the construction of diverse chemical libraries for drug discovery and chemical biology. researchgate.net The spirocyclic core allows for the precise spatial presentation of various substituents, leading to the synthesis of novel compounds with a wide range of biological activities. For instance, derivatives of oxa-azaspiro[4.5]decane have been investigated as ligands for various receptors, highlighting their potential in generating focused libraries for specific biological targets.

A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, making this scaffold readily accessible for the production of important biologically active compounds. researchgate.net The ability to introduce diversity at different positions of the spirocycle enables the creation of large and varied chemical libraries. These libraries are instrumental in screening for new drug candidates and probing biological pathways.

Derivative of Oxa-Azaspiro[4.5]decaneApplication / Biological Target
1-Oxa-8-azaspiro[4.5]decane derivativesSelective σ1 receptor ligands
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 muscarinic agonists
Spiro[benzofuran-2,3'-pyrrolidine]-2',5'-dionesNovel scaffolds for medicinal chemistry

Synthesis of Spatially Constrained Molecular Scaffolds

The rigid nature of the spirocyclic system in 8-Oxa-2-azaspiro[4.5]decane makes it an excellent scaffold for the synthesis of spatially constrained molecules. This three-dimensional rigidity is a desirable feature in drug design as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The defined orientation of substituents on the spiro core allows for the precise mimicry of natural product conformations or the exploration of novel chemical space.

Spirocycles are considered privileged substructures in drug discovery because they can present side chains in well-defined three-dimensional vectors, similar to complex natural products. mskcc.org This allows for the creation of molecules with high structural complexity and specificity. The synthesis of such rigid scaffolds is a key strategy in modern medicinal chemistry to improve the pharmacological properties of new chemical entities.

Contributions to Materials Science Research

The unique structural and electronic properties of spiro compounds, including 8-Oxa-2-azaspiro[4.5]decane derivatives, have led to their exploration in the field of materials science. Their three-dimensional architecture can impart desirable characteristics to organic materials, such as improved stability and processability.

Design of Organic Electronic Materials Incorporating Spirocyclic Motifs

Spiro-configured compounds are a significant class of organic semiconductors used in various organic electronic devices. The core principle of the "spiro concept" is to connect two π-conjugated systems through a central sp3-hybridized carbon atom. This orthogonal arrangement helps to maintain the electronic properties of the individual chromophores while improving the morphological stability and processability of the material. This is crucial for creating stable, amorphous thin films with high glass transition temperatures, which are essential for the longevity and performance of devices like Organic Light-Emitting Diodes (OLEDs).

While specific research on 8-Oxa-2-azaspiro[4.5]decane oxalate (B1200264) in this area is not widely published, the general principles of spiro-based materials suggest its potential. The incorporation of such spirocyclic motifs can lead to materials with high thermal stability and good film-forming properties.

Property of Spiro-Based MaterialsAdvantage in Organic Electronics
High Glass Transition Temperature (Tg)Enhanced morphological stability of thin films.
Amorphous Film FormationPrevents crystallization, which can degrade device performance.
Orthogonal π-systemsAllows for tuning of electronic properties while maintaining stability.

Development of Novel Polymeric Structures with Defined Architectures

Another approach involves the ring-opening polymerization of oxaspiro compounds. Spiro orthocarbonates, for example, can undergo double ring-opening polymerization, which is a process that can lead to an expansion in volume. nih.gov This property is highly desirable in applications such as dental composites to counteract polymerization shrinkage. While not directly involving an aza-spiroketal, this demonstrates the potential of spirocyclic ethers in creating advanced polymeric materials. The synthesis of amphiphilic spirocyclic polyacetals via "click" polymerization has also been reported for applications in drug delivery, where the spirocyclic core imparts acid sensitivity and conformational rigidity. nih.gov

Polymerization StrategyMonomer TypeResulting PolymerPotential Application
PolycondensationSpiroacetal diaminePolyamideHigh-performance thermoplastics
Double Ring-Opening PolymerizationSpiro orthocarbonateExpanding polymerDental composites, precision castings
"Click" PolymerizationDialkyne-decorated spirocyclic acetalAmphiphilic spirocyclic polyacetalDrug delivery systems

Applications in Catalysis and Ligand Design

The well-defined stereochemistry and the presence of heteroatoms make 8-Oxa-2-azaspiro[4.5]decane and its derivatives attractive candidates for the development of novel ligands and catalysts. The nitrogen and oxygen atoms can act as coordination sites for metal centers, and the chiral nature of many of its derivatives can be exploited in asymmetric catalysis.

Research has shown that derivatives of 1-oxa-8-azaspiro[4.5]decane can act as highly selective ligands for sigma-1 (σ1) receptors, which are involved in a variety of cellular functions and are a target for the treatment of neurological disorders. nih.gov These ligands have been developed with nanomolar affinity and good selectivity over σ2 receptors. Furthermore, radiolabeled versions of these spirocyclic ligands have been synthesized for use in positron emission tomography (PET) imaging to study the distribution and function of these receptors in the brain.

In the realm of catalysis, a diastereoselective gold and palladium relay catalytic tandem cyclization reaction has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. This process highlights the utility of the spirocyclic framework in facilitating complex chemical transformations under mild conditions.

Compound/DerivativeApplicationKey Finding
1-Oxa-8-azaspiro[4.5]decane derivativesSelective σ1 receptor ligandsNanomolar affinity and good selectivity.
[18F]-labeled 1-Oxa-8-azaspiro[4.5]decane derivativePET imaging agentHigh brain uptake and specific binding to σ1 receptors.
2-Oxa-7-azaspiro[4.5]decane derivativesProduct of Au/Pd relay catalysisEfficient synthesis of dearomatic spirocycles.

Spirocyclic Compounds as Chiral Ligands for Asymmetric Synthesis

Spirocyclic compounds are increasingly recognized for their potential as chiral ligands in transition-metal catalyzed asymmetric synthesis. dicp.ac.cn Their rigid, well-defined three-dimensional structure is a key advantage, as it can create a highly specific and effective chiral environment around a metal center. This rigidity helps to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other, a critical requirement in the synthesis of many pharmaceuticals. nih.gov

A notable example is the development of a unique oxa-spirocyclic diphenol, known as O-SPINOL. From this scaffold, a chiral tridentate ligand called O-SpiroPAP was synthesized. This ligand has proven highly effective in the iridium-catalyzed asymmetric hydrogenation of bridged biaryl lactones. dicp.ac.cn The application of the O-SpiroPAP ligand under mild reaction conditions resulted in the production of valuable, enantioenriched axially chiral molecules with excellent yields and very high enantioselectivities (up to >99% ee). dicp.ac.cn This demonstrates the successful application of a spirocyclic framework in creating a powerful tool for asymmetric catalysis, a field that has long been dominated by C2-symmetric ligands. dicp.ac.cnnih.gov The success of such spiro-based ligands opens new avenues for designing catalysts that can perform challenging transformations with high precision.

Design of Metal-Catalyzed Systems Incorporating Azaspirocyclic Ligands

The design of effective metal-catalyzed systems hinges on the properties of the coordinating ligands. Azaspirocyclic structures, such as derivatives of 8-oxa-2-azaspiro[4.5]decane, are valuable components in these systems. The nitrogen and oxygen atoms within the scaffold can act as coordination points for a metal ion, while the spirocyclic structure itself provides a rigid backbone that influences the catalyst's activity and selectivity. dicp.ac.cnnih.gov

The effectiveness of such a system is exemplified by the iridium-O-SpiroPAP complex. In the asymmetric hydrogenation of various Bringmann's lactones (bridged biaryl lactones), this catalytic system demonstrated remarkable efficiency. dicp.ac.cn The reactions, performed with a low catalyst loading under hydrogen pressure, proceeded smoothly to give the desired chiral products in high yields and with exceptional levels of stereocontrol. dicp.ac.cn For instance, the hydrogenation of a model biaryl lactone substrate yielded the product with 99% yield and greater than 99% enantiomeric excess (ee). dicp.ac.cn This high performance underscores the benefit of incorporating spirocyclic motifs into ligand design for metal catalysis. dicp.ac.cnresearchgate.net

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Bridged Biaryl Lactones using an O-SpiroPAP Ligand dicp.ac.cn

SubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
Biphenyl Lactone99>99
Naphthyl-Phenyl Lactone9896
Binaphthyl Lactone99>99
Methoxy-Substituted Lactone9698

Exploration in DNA-Encoded Library Technology (DELT)

DNA-Encoded Library Technology (DELT) is a powerful method for discovering new drug candidates by screening vast collections of compounds simultaneously. mdpi.com The success of DELT relies on the chemical diversity of the libraries; the more varied and complex the molecules, the higher the chance of finding a potent hit for a biological target.

Incorporation of Spirocyclic Motifs for Diversifying Chemical Space

Spirocyclic scaffolds like 8-oxa-2-azaspiro[4.5]decane are ideal for diversifying the chemical space of DNA-encoded libraries. bldpharm.com Their unique three-dimensional shape is a significant departure from the often flat, aromatic structures that have historically dominated screening collections. rsc.org By incorporating spirocycles, chemists can explore novel regions of chemical space, increasing the probability of identifying compounds with unique biological activities and intellectual property potential. rsc.org

Recent research has focused on developing synthetic methods that are compatible with the delicate DNA tags used in DELT. For example, visible light-mediated photocatalysis has been used to perform [2+2] cycloadditions on-DNA, creating complex azaspiro compounds and expanding the library with unique, densely functionalized molecules. This approach allows for the construction of previously unexplored libraries of spirocyclic compounds, which can then be screened against a wide range of biological targets.

Impact on the Generation of F(sp³)-Rich Chemical Compounds

A key trend in modern drug discovery is the move towards molecules with a higher fraction of sp³-hybridized carbon atoms, a property quantified as the F(sp³) value. bldpharm.com A higher F(sp³) value is associated with greater three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties such as solubility, while minimizing off-target effects. bldpharm.com Spirocycles are, by their very nature, rich in sp³ centers. rsc.orgbldpharm.com

Future Directions and Emerging Research Avenues for 8 Oxa 2 Azaspiro 4.5 Decane Oxalate

Development of Novel, Atom-Economical, and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally friendly ways to synthesize 8-Oxa-2-azaspiro[4.5]decane and its derivatives. A convenient synthesis of 8-Oxa-2-azaspiro[4.5]decane has been developed using commercially available reagents. researchgate.net However, there is always a need for improvement.

One area of exploration will be the use of relay catalysis, which combines multiple catalytic processes in a single reaction vessel. For example, a diastereoselective Au/Pd relay catalytic tandem cyclization has been used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netresearchgate.net This method efficiently constructs the spiro[4.5]decane skeleton with high yields and diastereoselectivities. researchgate.net Future work could adapt this type of relay catalysis to the synthesis of 8-Oxa-2-azaspiro[4.5]decane, potentially reducing the number of synthetic steps and the amount of waste generated.

Another promising approach is the use of 1,3-dipolar cycloaddition reactions. These reactions are a simple way to introduce multiple stereocenters in a single step, leading to complex 3D structures like those found in spiro polycyclic compounds. mdpi.com Researchers could explore new cycloaddition strategies to build the 8-Oxa-2-azaspiro[4.5]decane core in a more atom-economical fashion.

Synthesis StrategyPotential Advantages
Relay CatalysisFewer synthetic steps, reduced waste, high yields and stereoselectivity. researchgate.net
1,3-Dipolar CycloadditionSingle-step introduction of multiple stereocenters, rapid construction of complex 3D structures. mdpi.com
Flow ChemistryImproved safety, scalability, and reproducibility; potential for automation.
BiocatalysisUse of enzymes for highly selective and environmentally friendly transformations.

Advanced Stereoselective Synthesis Strategies for Complex Derivatives

The biological activity of a molecule is often dependent on its specific 3D arrangement, or stereochemistry. Therefore, the development of advanced stereoselective synthesis strategies is crucial for creating complex and potent derivatives of 8-Oxa-2-azaspiro[4.5]decane. The enantioselective synthesis of spirocycles has been a long-standing goal for organic chemists due to their unique 3D properties and presence in many natural products. researchgate.net

Future research will likely focus on the development of new chiral catalysts and asymmetric methodologies to control the stereochemistry of the spirocyclic core. For instance, asymmetric cascade cyclizations have been used to produce chiral bicyclic lactams with high enantiomeric excess. researchgate.net Similar strategies could be applied to the synthesis of chiral 8-Oxa-2-azaspiro[4.5]decane derivatives.

Researchers are also investigating the synthesis of spirodiamine scaffolds and methods to control their substitution patterns. researchgate.net These methods could be adapted to create a library of 8-Oxa-2-azaspiro[4.5]decane derivatives with diverse and well-defined stereochemistry.

Stereoselective MethodKey Features
Asymmetric CatalysisUse of chiral catalysts to favor the formation of one enantiomer over the other.
Chiral Pool SynthesisStarting from readily available chiral molecules to build the desired stereoisomer.
Diastereoselective ReactionsControlling the stereochemistry of newly formed chiral centers relative to existing ones. researchgate.netresearchgate.net
Kinetic ResolutionSeparating a mixture of enantiomers by taking advantage of their different reaction rates.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The use of machine learning (ML) and artificial intelligence (AI) is rapidly transforming the field of drug discovery. mit.eduuci.edu These technologies can be used to predict the properties of molecules, design new synthetic routes, and identify promising drug candidates from vast virtual libraries. mit.edunih.gov

In the context of 8-Oxa-2-azaspiro[4.5]decane oxalate (B1200264), ML models could be trained on existing data to predict the biological activity of new derivatives. uci.edu This would allow researchers to prioritize the synthesis of the most promising compounds, saving time and resources. uci.edu For example, ML has been used to predict the binding affinity of drugs to their target proteins, which is a key measure of their effectiveness. uci.edu

AI could also be used to design novel and efficient synthetic routes to 8-Oxa-2-azaspiro[4.5]decane and its derivatives. mit.edu An algorithmic framework known as Synthesis Planning and Rewards-based Route Optimization Workflow (SPARROW) has been developed to identify optimal molecular candidates while minimizing synthetic cost. mit.edu Such tools could be invaluable for accelerating the discovery of new drugs based on the 8-Oxa-2-azaspiro[4.5]decane scaffold.

AI/ML ApplicationPotential Impact on 8-Oxa-2-azaspiro[4.5]decane Research
Property PredictionIn silico screening of virtual libraries to identify derivatives with desired biological activity and physicochemical properties. uci.edu
de Novo Drug DesignGeneration of novel spirocyclic structures with optimized properties. nih.gov
Synthesis PlanningAutomated design of efficient and cost-effective synthetic routes. mit.edu
Analysis of High-Throughput Screening DataIdentification of structure-activity relationships from large datasets.

Exploration of Undiscovered Reactivity Modes and Novel Rearrangements

The unique structural and electronic properties of the 8-Oxa-2-azaspiro[4.5]decane scaffold may enable novel chemical reactions and rearrangements. Future research will likely explore the untapped reactivity of this ring system to create even more complex and diverse molecular architectures.

For example, the nitrogen and oxygen atoms in the ring could participate in unexpected cyclization or ring-opening reactions under specific conditions. Researchers might investigate the use of new catalysts or reaction conditions to unlock these novel reactivity modes.

The study of rearrangements of related spirocyclic systems could also provide clues for new reactions of 8-Oxa-2-azaspiro[4.5]decane. For instance, some spirodiamine precursors are prone to rearrangement, and methods have been developed to circumvent this issue. researchgate.net Understanding these rearrangement pathways could lead to the discovery of new synthetic transformations.

Research AvenuePotential Outcome
Catalytic ActivationUse of transition metal or organocatalysts to enable new bond formations.
Photoredox CatalysisHarnessing the energy of light to drive novel chemical transformations.
ElectrochemistryUsing electricity to promote unique redox reactions.
Mechanistic StudiesIn-depth investigation of reaction pathways to understand and control reactivity.

Q & A

Q. What are the common synthetic routes for 8-Oxa-2-azaspiro[4.5]decane oxalate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from bicyclic precursors. One method uses 2-amino-1-butanol and 3,4-epoxyhexane-1-carboxylic acid , followed by hydrochloric acid addition to form the spirocyclic core . Another route employs tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane under controlled conditions . Optimization focuses on:

  • Temperature : Maintaining 50–80°C to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Acidic or basic catalysts improve ring-closure efficiency .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the spirocyclic structure and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry and crystal packing .

Q. How does the spirocyclic structure influence its physicochemical properties?

The 8-oxa-2-aza configuration introduces:

  • Conformational rigidity : Restricts rotation, enhancing binding specificity to biological targets.
  • Polarity : The oxygen and nitrogen atoms improve solubility in polar solvents.
  • Stability : The fused rings reduce susceptibility to enzymatic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from structural analogs or assay variability. Strategies include:

  • Structural comparison : Differentiate from analogs like 2-Oxa-8-azaspiro[4.5]decane oxalate (lacking a carboxylic acid group) using crystallography .
  • Assay standardization : Replicate studies under controlled conditions (pH, temperature, cell lines).
  • Computational modeling : Use molecular docking to predict binding affinities and validate with in vitro assays .

Q. What methodologies are effective for studying its enzyme inhibition mechanisms?

  • Kinetic assays : Measure KiK_i (inhibition constant) via fluorogenic substrates.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • Site-directed mutagenesis : Identify critical residues in the enzyme active site .

Q. How can synthesis be scaled for derivatives with enhanced bioactivity?

  • Substituent engineering : Introduce benzyl or methyl groups at the C3/C4 positions to modulate lipophilicity (see analogs in ) .
  • High-throughput screening : Test derivatives against target enzymes (e.g., proteases) to prioritize candidates.
  • Parallel synthesis : Use automated reactors to optimize reaction parameters (e.g., time, stoichiometry) .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Solvent optimization : Use mixed solvents (e.g., ethanol/water) to control nucleation.
  • Temperature gradients : Slow cooling from saturated solutions promotes large crystal growth.
  • Additives : Introduce small molecules (e.g., glycerol) to stabilize lattice formation .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste disposal : Neutralize acidic byproducts before disposal .

Data Reproducibility and Validation

Q. How can solubility issues in aqueous buffers be addressed for in vitro studies?

  • Co-solvents : Add DMSO (<5% v/v) to enhance dissolution without cytotoxicity.
  • Surfactants : Use polysorbates (e.g., Tween-80) to stabilize colloidal suspensions.
  • pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) .

Q. What computational tools are recommended for predicting its pharmacokinetic properties?

  • ADMET prediction : Software like Schrödinger’s QikProp or SwissADME estimates bioavailability and metabolic stability.
  • Molecular dynamics (MD) simulations : Model interactions with biological membranes .

Comparative Analysis

Q. How does this compound compare to other spirocyclic compounds in drug discovery?

  • Enhanced selectivity : Outperforms 2-Oxa-7-azaspiro[4.4]nonane in enzyme inhibition due to its larger ring system .
  • Thermodynamic stability : Lower entropy penalty upon binding compared to non-spiro analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.